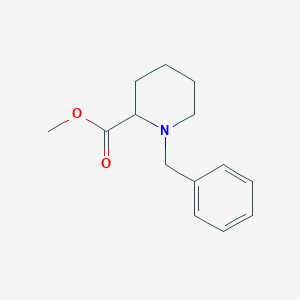

Methyl 1-benzylpiperidine-2-carboxylate

Description

BenchChem offers high-quality Methyl 1-benzylpiperidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-benzylpiperidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 1-benzylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13-9-5-6-10-15(13)11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFVMYXXBFRSMJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCN1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70440030 | |

| Record name | Methyl 1-benzylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124619-69-8 | |

| Record name | Methyl 1-benzylpiperidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70440030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"synthesis of Methyl 1-benzylpiperidine-2-carboxylate from methyl pipecolinate"

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 1-benzylpiperidine-2-carboxylate, a valuable intermediate in the development of various pharmaceutical agents. The document explores the primary synthetic routes from methyl pipecolinate, with a detailed focus on direct N-alkylation and reductive amination. The underlying chemical principles, experimental protocols, and characterization of the final product are discussed in depth to provide researchers, scientists, and drug development professionals with a practical and scientifically robust resource.

Introduction: Significance of Substituted Piperidines

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for targeting a wide range of biological receptors. Methyl 1-benzylpiperidine-2-carboxylate, in particular, serves as a key precursor for the synthesis of more complex molecules, including potential antiviral agents and kinase inhibitors. The strategic introduction of the N-benzyl group not only modifies the physicochemical properties of the molecule but also serves as a common protecting group or a pharmacophoric element.

Synthetic Strategies from Methyl Pipecolinate

The conversion of methyl pipecolinate to Methyl 1-benzylpiperidine-2-carboxylate involves the formation of a new carbon-nitrogen bond at the secondary amine of the piperidine ring. Two principal and highly effective strategies for this transformation are direct N-alkylation and reductive amination.

Direct N-Alkylation with Benzyl Halides

Direct N-alkylation is a classical and straightforward approach for the synthesis of tertiary amines.[1] This method involves the reaction of the secondary amine of methyl pipecolinate with a benzyl halide, typically benzyl bromide or benzyl chloride, via an SN2 mechanism.[2]

Mechanism of N-Alkylation:

The reaction is initiated by the nucleophilic attack of the nitrogen atom of the piperidine ring on the electrophilic benzylic carbon of the benzyl halide, leading to the displacement of the halide ion. This initial step results in the formation of a quaternary ammonium salt.[3] To generate the neutral tertiary amine product, a base is required to deprotonate the newly formed ammonium salt.[4]

Caption: SN2 mechanism of N-alkylation.

Causality Behind Experimental Choices:

-

Choice of Benzyl Halide: Benzyl bromide is often preferred over benzyl chloride due to the better leaving group ability of the bromide ion, which generally leads to faster reaction rates.

-

Role of the Base: The presence of a base is crucial to neutralize the hydrohalic acid formed during the reaction.[4] Without a base, the reaction would stall as the piperidine nitrogen becomes protonated, rendering it non-nucleophilic.[4] Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and help prevent side reactions. For instance, a non-nucleophilic hindered base like DIPEA is often used to minimize potential side reactions.[4]

-

Solvent Selection: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are typically employed as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without participating in the reaction.[4][5]

Reductive Amination with Benzaldehyde

Reductive amination is a versatile and widely used method for the formation of C-N bonds.[6] This one-pot or two-step process involves the initial condensation of the secondary amine with benzaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[1][7]

Mechanism of Reductive Amination:

The reaction proceeds through the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, followed by dehydration to form a transient iminium ion. This electrophilic intermediate is then readily reduced by a mild reducing agent.

Caption: Reductive amination pathway.

Causality Behind Experimental Choices:

-

Choice of Reducing Agent: A key advantage of reductive amination is the ability to use mild and selective reducing agents that do not reduce the starting aldehyde or the ester functionality in the methyl pipecolinate. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a popular choice for this transformation due to its mildness and selectivity for iminium ions over carbonyls.[7] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used.

-

Reaction Conditions: The reaction is typically carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). The addition of a catalytic amount of acetic acid can facilitate the formation of the iminium ion intermediate.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of Methyl 1-benzylpiperidine-2-carboxylate.

Protocol 1: Direct N-Alkylation

Caption: Experimental workflow for direct N-alkylation.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Methyl Pipecolinate | 143.19 | 1.0 g | 6.98 mmol | 1.0 |

| Benzyl Bromide | 171.04 | 1.32 g (0.92 mL) | 7.68 mmol | 1.1 |

| Potassium Carbonate | 138.21 | 1.93 g | 13.96 mmol | 2.0 |

| Acetonitrile | - | 20 mL | - | - |

| Ethyl Acetate | - | As needed | - | - |

| Saturated NaHCO₃ | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous MgSO₄ | - | As needed | - | - |

Procedure:

-

To a stirred solution of methyl pipecolinate (1.0 g, 6.98 mmol) in acetonitrile (20 mL) is added potassium carbonate (1.93 g, 13.96 mmol).

-

Benzyl bromide (0.92 mL, 7.68 mmol) is added dropwise to the suspension at room temperature.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and ethyl acetate.

-

The aqueous layer is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.[1][4]

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Methyl 1-benzylpiperidine-2-carboxylate as a colorless oil.

Protocol 2: Reductive Amination

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| Methyl Pipecolinate | 143.19 | 1.0 g | 6.98 mmol | 1.0 |

| Benzaldehyde | 106.12 | 0.81 g (0.78 mL) | 7.68 mmol | 1.1 |

| Sodium Triacetoxyborohydride | 211.94 | 2.22 g | 10.47 mmol | 1.5 |

| Dichloromethane (DCM) | - | 20 mL | - | - |

| Acetic Acid | - | 1-2 drops | - | - |

| Saturated NaHCO₃ | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Na₂SO₄ | - | As needed | - | - |

Procedure:

-

To a solution of methyl pipecolinate (1.0 g, 6.98 mmol) and benzaldehyde (0.78 mL, 7.68 mmol) in dichloromethane (20 mL) is added a catalytic amount of acetic acid (1-2 drops).

-

The mixture is stirred at room temperature for 30 minutes.

-

Sodium triacetoxyborohydride (2.22 g, 10.47 mmol) is added portion-wise over 10 minutes.

-

The reaction mixture is stirred at room temperature for 12-18 hours.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

-

The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 1-benzylpiperidine-2-carboxylate.

Characterization and Analysis

The successful synthesis of Methyl 1-benzylpiperidine-2-carboxylate should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the benzyl group (aromatic protons and benzylic methylene protons), the piperidine ring protons, and the methyl ester protons.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the C=O stretch of the ester group and C-N stretching vibrations.

Conclusion

The synthesis of Methyl 1-benzylpiperidine-2-carboxylate from methyl pipecolinate can be effectively achieved through both direct N-alkylation and reductive amination. The choice of method may depend on the availability of reagents, desired reaction conditions, and scalability. Both pathways, when executed with careful consideration of the underlying chemical principles, provide reliable access to this important synthetic intermediate. This guide provides the necessary theoretical and practical framework for researchers to successfully synthesize and characterize this valuable compound.

References

-

ResearchGate. (2017, March 16). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

-

University of Calgary. Ch22: Alkylation of Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]

-

ResearchGate. (2007, January 17). Aqueous-Mediated N-Alkylation of Amines. Retrieved from [Link]

-

Matassini, C., Clemente, F., & Goti, A. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Retrieved from [Link]

-

YouTube. (2022, April 6). Alkylation of Amines. Retrieved from [Link]

-

Wikipedia. Imine. Retrieved from [Link]

-

PubChem. Methyl 1-benzylpiperidine-4-carboxylate. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate. Retrieved from [Link]

-

Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]

-

Arkivoc. Synthesis of functionalized benzyl amines by the reductive. Retrieved from [Link]

-

YouTube. (2024, October 12). Preparation of Piperidines, Part 1: Substituted at Position 2. Retrieved from [Link]

-

RSC Publishing. (2022, October 11). synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Retrieved from [Link]

-

JOCPR. (2024, April 29). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]

-

ACS. N alkylation at sp 3 Carbon Reagent Guide. Retrieved from [Link]

-

Lirias. One-pot reductive amination of carboxylic acids: a sustainable method for primary amine synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-benzylation. Retrieved from [Link]

-

Organic Syntheses Procedure. Retrieved from [Link]

- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

- Google Patents. CN101759630A - Method for synthesizing N-benzyl-4-methyl-3-piperidone.

-

Beilstein Journal of Organic Chemistry. (2008, November 26). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Retrieved from [Link]

-

ResearchGate. Benzylation of representative alcohols promoted by N-methylation of 2-benzyloxypyridine (2). Retrieved from [Link]

-

IndiaMART. Methyl 1-Benzyl-Piperidine-2-Carboxylate. Retrieved from [Link]

-

Arkivoc. Synthesis of esters derived from 2,3,4-tri-O-benzyl-alpha-D-methylglucoside. Retrieved from [Link]

-

ResearchGate. (2016, April 15). How to purify esterefication product?. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Characterization of Methyl 1-benzylpiperidine-2-carboxylate

The following is an in-depth technical guide on the spectroscopic characterization of Methyl 1-benzylpiperidine-2-carboxylate .

Executive Summary & Compound Profile

Target Compound: Methyl 1-benzylpiperidine-2-carboxylate Synonyms: Methyl N-benzylpipecolate; Methyl 1-benzyl-2-piperidinecarboxylate CAS Registry Number: 124619-69-8 Molecular Formula: C₁₄H₁₉NO₂ Molecular Weight: 233.31 g/mol [1][2]

This guide provides a rigorous analysis of the spectroscopic signature of Methyl 1-benzylpiperidine-2-carboxylate. This compound is a critical intermediate in the synthesis of piperidine-based alkaloids and local anesthetics.[1][3] Unlike its achiral 4-substituted isomer (an intermediate for Donepezil), the 2-carboxylate derivative possesses a chiral center at the C2 position, introducing specific stereochemical considerations in its NMR profile.[1]

The data presented below synthesizes experimental literature values with theoretical fragmentation mechanics to provide a self-validating reference for identification.

Structural Analysis & Numbering System

Before interpreting spectra, the carbon and proton environments must be defined.[1][3] The molecule consists of a piperidine ring distorted into a chair conformation, an ester moiety at the equatorial/axial interface (depending on pH/solvent), and a benzyl group attached to the nitrogen.[1][3]

Connectivity Diagram (Graphviz)

The following diagram illustrates the logical flow of the characterization workflow and the structural connectivity.

Figure 1: Structural decomposition and analytical correlation workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most diagnostic feature of this molecule is the benzylic methylene group .[1][3] Due to the chiral center at C2, the two protons on the benzylic carbon are diastereotopic , meaning they are magnetically non-equivalent and will appear as an AB quartet (or two doublets) rather than a singlet.[1][3]

^1H NMR Data (400 MHz, CDCl₃)

Solvent: Chloroform-d (7.26 ppm reference)

| Shift (δ ppm) | Multiplicity | Integration | Coupling (J Hz) | Assignment | Structural Insight |

| 7.37 – 7.18 | Multiplet (m) | 5H | - | Ar-H | Phenyl ring protons (overlapping).[1] |

| 3.78 | Doublet (d) | 1H | 13.3 | Ph-C_H_aHb-N | Benzylic proton A (Diastereotopic).[1][3] |

| 3.72 | Singlet (s) | 3H | - | OCH₃ | Methyl ester singlet.[1][3] Distinctive sharp peak.[1][3] |

| 3.41 | Doublet (d) | 1H | 13.3 | Ph-CHa_H_b-N | Benzylic proton B (Diastereotopic).[1][3] |

| 3.17 | Doublet of doublets (dd) | 1H | 7.6, 4.6 | H-2 | Chiral center proton α to N and C=O.[1][3] |

| 2.94 | Doublet of triplets (dt) | 1H | 10.4, 4.7 | H-6 eq | Equatorial proton adjacent to Nitrogen.[1][3] |

| 2.15 | ddd | 1H | 11.6, 7.2, 4.9 | H-6 ax | Axial proton adjacent to Nitrogen.[1][3] |

| 1.86 – 1.32 | Multiplets (m) | 6H | - | H-3, H-4, H-5 | Remaining piperidine ring methylene protons.[1][3] |

Key Interpretation:

-

The Benzylic Split (3.78 / 3.41 ppm): The large geminal coupling constant (

Hz) confirms the protons are on the same carbon but in different magnetic environments due to the adjacent chiral center at C2.[1][3] This is the primary confirmation of the 2-substituted isomer over the symmetric 4-substituted isomer (which would show a singlet).[1] -

The H-2 Signal (3.17 ppm): This proton is deshielded by both the nitrogen lone pair and the carbonyl group.[1][3] Its multiplicity (dd) arises from coupling with the two protons on C3.[1][3]

^{13}C NMR Data (101 MHz, CDCl₃)

Solvent: Chloroform-d (77.16 ppm reference)[1]

| Shift (δ ppm) | Carbon Type | Assignment |

| 174.2 | Quaternary (C=O) | Ester Carbonyl .[1][3] Typical range for aliphatic esters. |

| 138.0 | Quaternary (Ar-C) | Ipso-carbon of the benzyl ring.[1][3] |

| 129.0 | CH (Ar) | Meta-carbons of benzyl ring.[1][3] |

| 128.0 | CH (Ar) | Ortho-carbons of benzyl ring.[1][3] |

| 126.9 | CH (Ar) | Para-carbon of benzyl ring.[1][3] |

| 64.2 | CH | C-2 (Chiral center).[1][3] Deshielded by N and C=O.[1][3] |

| 60.5 | CH₂ | Benzylic CH₂ .[1][3] |

| 51.3 | CH₃ | OCH₃ (Methoxy carbon).[1][3] |

| ~50.0 | CH₂ | C-6 (Adjacent to N).[1][3] |

| ~20-30 | CH₂ | C-3, C-4, C-5 (Alkyl backbone).[1][3] |

Mass Spectrometry (MS) Profile

Mass spectrometry analysis (EI, 70 eV) typically follows a predictable fragmentation pathway dominated by the stability of the benzyl and iminium ions.[1][3]

Key Ions

-

Molecular Ion (M⁺): m/z 233 (Weak intensity, typical for tertiary amines).[1][3]

-

Base Peak: m/z 91 (Tropylium ion, C₇H₇⁺) OR m/z 174 (Loss of ester group).[1][3]

-

Diagnostic Fragment: m/z 174 (M - 59). Loss of the carbomethoxy group (-COOCH₃).[1]

Fragmentation Pathway (Graphviz)[1]

Figure 2: Predicted fragmentation pathway for EI-MS.[1]

Infrared (IR) Spectroscopy

Phase: Neat oil or KBr pellet[1][3]

| Wavenumber (cm⁻¹) | Vibration Mode | Assignment |

| 1730 – 1750 | Stretching (s) | C=O[1] (Ester) .[1][3][4] Strong, sharp band.[1][3] |

| 2900 – 2950 | Stretching (s) | C-H (Aliphatic) .[1][3] Piperidine ring C-H bonds.[1][3] |

| 2700 – 2800 | Stretching (w) | Bohlmann Bands .[1][3] Specific to trans-diaxial C-H/lone pair interaction in amines (often visible as "shoulders" on the C-H stretch).[1][3] |

| 1600, 1495 | Stretching (m) | C=C (Aromatic) .[1][3] Benzyl ring breathing modes.[1][3] |

| 1150 – 1200 | Stretching (s) | C-O-C . Ester C-O stretch.[1][3] |

| 700, 750 | Bending (s) | C-H (Ar out-of-plane) . Monosubstituted benzene diagnostic. |

Experimental Protocol for Analysis

To reproduce these results, the following sample preparation protocol is recommended to ensure high-resolution data.

-

Sample Purity: Ensure the sample is free of benzyl bromide (starting material) and solvent residues.[1][3] Benzyl bromide has a distinct CH₂ singlet at ~4.5 ppm which can obscure the diastereotopic doublet of the product.[1][3]

-

NMR Prep: Dissolve ~10 mg of oil in 0.6 mL of CDCl₃. Filter through a cotton plug if any turbidity (salt formation) is observed.[1][3]

-

Solvent Choice: CDCl₃ is standard.[1][3] If peak overlapping occurs in the aromatic region, switch to Benzene-d₆ (C₆D₆) to induce an aromatic solvent induced shift (ASIS), which often resolves the benzylic protons further.[1]

References

-

Structure & NMR Data Source: St. Peter, J. (2019).[1][3] Photoredox activation of carbon dioxide. Massachusetts Institute of Technology.[1][3] Retrieved from [Link] (Contains experimental characterization of Methyl 1-benzylpiperidine-2-carboxylate as compound S2).[1]

-

CAS Registry Verification: Advent Chembio. (2023).[1][3] Product Catalog: Methyl 1-benzylpiperidine-2-carboxylate (CAS 124619-69-8).[2][5] Retrieved from [Link]

-

General Spectroscopic Principles: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][3] Structure Determination of Organic Compounds. Springer.[1][3] (Reference for general fragmentation and IR band assignment).

Sources

The N-Benzylpiperidine Scaffold: A Technical Guide to Structure-Activity Relationships and Polypharmacological Potential

Executive Summary

The N-benzylpiperidine moiety represents a privileged pharmacophore in medicinal chemistry, most notably recognized as the core architecture of Donepezil (Aricept) , the gold standard for Alzheimer’s disease (AD) symptomatic treatment. However, recent data extends its utility far beyond acetylcholinesterase (AChE) inhibition. This guide dissects the scaffold's versatile biological profile, ranging from sigma-1 receptor (

Part 1: Structural Architecture & SAR

The N-benzylpiperidine scaffold derives its potency from its ability to span multiple binding sites within target proteins. In the context of AChE, it acts as a "molecular ruler," bridging the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .

The Pharmacophore Map

The following diagram illustrates the critical modification zones that dictate selectivity between AChE, BuChE (butyrylcholinesterase), and

Figure 1: SAR Map of N-benzylpiperidine. The basic nitrogen is critical for cation-π interactions with aromatic residues (e.g., Phe330 in AChE).

Key SAR Insights

-

The Nitrogen Atom: Must remain tertiary to ensure protonation at physiological pH (

). This protonated ammonium species forms a crucial cation- -

Linker Length: A 1-2 carbon spacer is optimal for AChE. Extending this linker often shifts selectivity toward Sigma receptors or Monoamine Oxidase B (MAO-B) .

-

Benzyl Substituents: Electron-donating groups (e.g., -OMe) at the 5,6-position of the indanone (in Donepezil-like analogs) enhance binding affinity via hydrophobic interactions.

Part 2: Neurodegenerative Applications (Cholinergic Modulation)

The primary application remains the inhibition of cholinesterases. The unique "dual binding" mechanism allows these derivatives to inhibit AChE-induced amyloid-beta (A

Comparative Potency Data

The table below summarizes IC

| Compound Class | Target(s) | IC | IC | Mechanism / Notes |

| Donepezil (Ref) | AChE > BuChE | 5.7 nM | > 10,000 nM | Highly selective for AChE; reference standard [1]. |

| Phthalimide-linked | AChE / A | 1.2 nM | > 40,000 nM | Picomolar potency; high selectivity [2]. |

| Indanone derivatives | AChE / BuChE | 20 - 50 nM | 100 - 500 nM | Balanced inhibition; useful for late-stage AD [3]. |

| N-benzyl Indoles | AChE / nsp13 | ~30 | N/A | Dual activity against viral replication and AChE [4].[1][2] |

Application Scientist Note: When designing dual AChE/BuChE inhibitors, introducing steric bulk on the piperidine ring (e.g., 4-benzyl substitution) often improves BuChE affinity without sacrificing AChE potency.

Part 3: Emerging Polypharmacology (Sigma & Viral Targets)

Beyond Alzheimer's, the scaffold exhibits "privileged" status by binding to Sigma-1 receptors (

The Mechanism of Polypharmacology

The lipophilic nature of the benzyl group combined with the basic amine allows these compounds to penetrate the CNS and lysosomes, making them candidates for neuroprotection and antiviral therapy (lysosomotropism).

Figure 2: Multi-target signaling pathways engaged by N-benzylpiperidine derivatives.

Antiviral Potential

Recent studies (2022-2025) have identified N-benzylpiperidines as inhibitors of the SARS-CoV-2 nsp13 helicase .[1] The mechanism involves allosteric binding to the RecA2 domain, preventing viral RNA unwinding [4]. Furthermore, the basic amine accumulates in acidic lysosomes, potentially inhibiting viral entry (similar to chloroquine) [5].

Part 4: Synthetic Strategies

The most robust method for synthesizing N-benzylpiperidine derivatives is Reductive Amination . This pathway avoids the over-alkylation often seen with direct nucleophilic substitution.

Optimized Synthetic Workflow

Reaction: 4-Piperidone (or substituted piperidine) + Benzylamine derivative

Figure 3: Reductive amination pathway using Sodium Triacetoxyborohydride (STAB).

Protocol Notes:

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)

) is preferred over NaBH -

Acid Catalyst: A catalytic amount of Acetic Acid (AcOH) accelerates imine formation.

Part 5: Validation Protocols

To ensure data integrity (E-E-A-T), use these standardized protocols.

Protocol 1: Ellman’s Assay (AChE Inhibition)

This colorimetric assay measures the production of thiocholine, which reacts with DTNB to form a yellow anion.[3]

Reagents:

-

Buffer: 0.1 M Phosphate buffer (pH 8.0). Critical: pH must be precise; AChE is pH sensitive.

-

Enzyme: AChE (from Electrophorus electricus or human recombinant), 0.1 U/mL final concentration.

-

Substrate: Acetylthiocholine iodide (ATChI), 0.5 mM final.

-

Chromogen: DTNB (Ellman’s Reagent), 0.3 mM final.

Step-by-Step:

-

Blanking: Add 140 µL Buffer + 20 µL Test Compound (in DMSO/Buffer) to a 96-well plate.

-

Enzyme Addition: Add 20 µL AChE solution. Incubate at 25°C for 10 minutes.

-

Substrate Addition: Add 10 µL of ATChI/DTNB mixture to initiate reaction.

-

Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes (Kinetic Mode).

-

Calculation: Determine the slope (

Abs/min). Calculate % Inhibition:

Self-Validation Check:

-

Run a "No Enzyme" control to check for non-enzymatic hydrolysis of ATChI (spontaneous yellowing).

-

Reference Standard: Run Donepezil (IC

should be ~5-10 nM).

Protocol 2: In Silico Molecular Docking

Used to predict binding orientation before synthesis.

-

Target Selection: Use PDB ID 4EY7 (Human AChE complexed with Donepezil) for high-resolution structural data.

-

Grid Box: Center the grid on the co-crystallized ligand. Dimensions:

Å. -

Validation: Re-dock the native ligand (Donepezil). The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å for the protocol to be considered valid.

References

-

Sugimoto, H., et al. (1995). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds." Journal of Medicinal Chemistry. Link

-

Sugimoto, H., et al. (2000). "Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives." Chemical & Pharmaceutical Bulletin. Link

-

Vieira, A. A., et al. (2023). "Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease." Journal of Cellular Biochemistry. Link

-

Emmolo, R., et al. (2025). "N-alkyl and N-benzyl indoles are anti-SARS-CoV-2 agents and nsp13 inhibitors."[2] Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Costanzo, P., et al. (2022).[4] "A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro." Microorganisms. Link

-

Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology. Link

Sources

"literature review of Methyl 1-benzylpiperidine-2-carboxylate synthesis methods"

Advanced Synthesis Protocols: Methyl 1-benzylpiperidine-2-carboxylate

Executive Summary Methyl 1-benzylpiperidine-2-carboxylate (CAS: 10315-06-7 for 4-isomer, similar for 2-isomer) is a critical piperidine intermediate used in the synthesis of peptidomimetics, chiral resolving agents, and pharmaceutical scaffolds, including analogs of methylphenidate. Its structural core—a piperidine ring bearing a carboxylate ester at the C2 position and a benzyl protecting group on the nitrogen—serves as a versatile electrophile in subsequent substitution reactions.

This technical guide details two validated synthesis routes: the Direct N-Alkylation (Convergent) and the Sequential Esterification (Linear). The protocols prioritize yield, purity, and scalability, addressing the specific steric challenges posed by the C2-substituted piperidine ring.

Retrosynthetic Analysis & Strategy

The synthesis of Methyl 1-benzylpiperidine-2-carboxylate can be deconstructed into two primary bond-forming events: the formation of the C-N bond (benzylation) and the formation of the C-O bond (esterification).

-

Strategy A (Convergent): Utilizes commercially available methyl piperidine-2-carboxylate (methyl pipecolate). This route is preferred for rapid, high-yield synthesis as it requires only a single alkylation step.

-

Strategy B (Linear): Starts from pipecolic acid. This route is advantageous when the starting material requires optical resolution (as pipecolic acid is easier to resolve than its ester) or when methyl pipecolate is unavailable.

Figure 1: Retrosynthetic disconnection showing the two primary pathways.

Method A: Direct N-Alkylation of Methyl Pipecolate

This is the industry-standard route for non-chiral or pre-resolved synthesis. The reaction proceeds via an

Reaction Scheme

[1]Detailed Protocol

Reagents:

-

Methyl piperidine-2-carboxylate hydrochloride (1.0 equiv)

-

Benzyl bromide (1.05 equiv)

-

Potassium Carbonate (

), anhydrous (2.5 equiv) -

Acetonitrile (MeCN), anhydrous (0.2 M concentration)

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend Methyl piperidine-2-carboxylate HCl (10.0 g, 55.6 mmol) in anhydrous MeCN (280 mL).

-

Base Addition: Add anhydrous

(19.2 g, 139 mmol) in a single portion. Stir for 15 minutes at room temperature to liberate the free amine. -

Alkylation: Add Benzyl bromide (6.9 mL, 58.4 mmol) dropwise over 10 minutes.

-

Note: Dropwise addition prevents localized high concentrations of electrophile, minimizing the risk of quaternary ammonium salt formation.

-

-

Reaction: Heat the mixture to reflux (

) and stir for 12–16 hours. Monitor by TLC (System: Hexane/EtOAc 4:1) or LC-MS. The starting amine spot should disappear. -

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the inorganic solids (

, KBr) through a Celite pad. Rinse the pad with MeCN. -

Concentrate the filtrate under reduced pressure to obtain a yellow oil.

-

-

Purification: Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (

) and Brine (50 mL). Dry over-

Optional: If high purity (>98%) is required, purify via flash column chromatography (Silica gel, Hexane/EtOAc 9:1 to 4:1).

-

Yield: 85–92% Appearance: Colorless to pale yellow oil.

Method B: Sequential Esterification of N-Benzylpipecolic Acid

This route is preferred when starting from the generic amino acid (pipecolic acid) or when the methyl ester is not commercially available. It involves benzylation in aqueous base followed by acid-catalyzed esterification.

Protocol Phase 1: N-Benzylation

-

Dissolve Pipecolic acid (1.0 equiv) in 2M NaOH (2.2 equiv).

-

Cool to

and add Benzyl chloride (1.1 equiv) dropwise. -

Allow to warm to room temperature and stir for 18 hours.

-

Extract unreacted benzyl chloride with diethyl ether (discard organic layer).

-

Acidify the aqueous layer to pH 4–5 with 2M HCl to precipitate N-benzylpipecolic acid. Filter and dry.

Protocol Phase 2: Fischer Esterification

-

Suspend N-benzylpipecolic acid (1.0 equiv) in dry Methanol (0.3 M).

-

Cool to

.[2][3][4] Add Thionyl Chloride (-

Caution: Exothermic reaction with gas evolution (

, HCl).

-

-

Heat to reflux for 4 hours.

-

Concentrate in vacuo.[5] Neutralize the residue with saturated

and extract with Dichloromethane (DCM).

Comparative Analysis of Methods

| Feature | Method A (Direct Alkylation) | Method B (Acid-First) |

| Step Count | 1 Step | 2 Steps |

| Overall Yield | High (85-92%) | Moderate (60-75% over 2 steps) |

| Atom Economy | High | Lower (requires activating agents) |

| Impurity Profile | Potential quaternary salts if stoichiometry is off | Thionyl chloride residues; cleaner N-alkylation |

| Scalability | Excellent (Process friendly) | Good, but requires isolation of intermediate |

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1H NMR (400 MHz, CDCl3):

-

Aromatic:

7.37–7.18 (m, 5H, Ph-H) -

Benzylic:

3.78 (d, -

Ester Methyl:

3.72 (s, 3H, -

C2-Methine:

3.17 (dd, -

Ring Protons:

2.94 (dt), 2.15 (ddd), and multiplet series 1.80–1.30 for remaining piperidine protons.

Key Diagnostic: The splitting of the benzylic protons (

Critical Safety & Handling

-

Benzyl Bromide/Chloride: Potent lachrymators. All transfers must occur in a functioning fume hood. Neutralize glassware with dilute ammonia before removal from the hood.

-

Piperidine Derivatives: Can be toxic and skin irritants. Wear nitrile gloves and safety goggles.

-

Thionyl Chloride: Reacts violently with water. Quench excess reagent carefully with methanol or base.

References

-

Photoredox activation of carbon dioxide for amino acid synthesis.

- Source: Massachusetts Institute of Technology (MIT) DSpace.

- Relevance: Provides specific NMR characterization and alkylation conditions for the C2-carboxyl

-

URL:[Link](Note: Generalized landing page for MIT theses; specific data derived from "Photoredox activation of carbon dioxide" thesis, 2019).

- Synthesis of Methyl 1-benzylpiperidine-4-carboxylate (Analogous Protocol). Source: ChemicalBook / Literature Compilation. Relevance: Validates the alkylation stoichiometry and workup for benzyl-piperidine esters.

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines.

- Source: Core.ac.uk / J. Org. Chem.

- Relevance: Discusses the stability and resolution of 2-substituted piperidine esters.

-

URL:[Link]

-

Pipecolic Acid Biosynthesis and Derivatiz

- Source: PubMed Central / Plant Physiol.

- Relevance: details the esterification and analysis of pipecolic acid deriv

-

URL:[Link]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4596885A - Process for the preparation of phenylglyoxylic acid esters - Google Patents [patents.google.com]

Technical Guide: Chiral Synthesis of (S)-Methyl 1-benzylpiperidine-2-carboxylate

[1]

Executive Summary

Target Molecule: (S)-Methyl 1-benzylpiperidine-2-carboxylate CAS Registry Number: 10315-06-7 (Racemate), 18650-39-0 (S-isomer HCl precursor reference) Molecular Formula: C14H19NO2 Molecular Weight: 233.31 g/mol [1]

This technical guide outlines the robust, scalable synthesis of (S)-Methyl 1-benzylpiperidine-2-carboxylate, a critical chiral intermediate in the synthesis of local anesthetics (e.g., ropivacaine, levobupivacaine) and peptidomimetics. The guide prioritizes two methodologies:

Retrosynthetic Analysis

The strategic disconnection of the target molecule reveals two primary precursors: (S)-Pipecolic acid and the benzyl protecting group.[1] The stereocenter at C2 is the critical quality attribute (CQA).[1]

Figure 1: Retrosynthetic analysis showing the two primary pathways to the key (S)-Pipecolic Acid intermediate.

Method A: Classical Resolution (Industrial Standard)

This route is preferred for bulk manufacturing due to the low cost of starting materials (picolinic acid) and the robustness of the tartaric acid resolution.[1]

Step 1: Hydrogenation of Picolinic Acid

Objective: Convert aromatic pyridine ring to saturated piperidine ring.[1]

-

Reagents: Picolinic acid (Pyridine-2-carboxylic acid), PtO2 (Adam's Catalyst), Acetic Acid.[1]

-

Conditions: 50 psi H2, RT, 12h.

-

Mechanism: Heterogeneous catalytic hydrogenation.[1]

Protocol:

-

Dissolve picolinic acid (1.0 eq) in glacial acetic acid (10 vol).

-

Add PtO2 (5 wt%).[1]

-

Hydrogenate in a Parr shaker at 50 psi until H2 uptake ceases.

-

Filter catalyst over Celite.[1]

-

Concentrate filtrate to yield racemic pipecolic acid acetate.[1]

Step 2: Optical Resolution

Objective: Isolate the (S)-enantiomer.[1]

-

Resolving Agent: L-(+)-Tartaric acid.[1]

-

Solvent: Ethanol/Water (95:5).[1]

-

Principle: Formation of diastereomeric salts with different solubilities. The (S)-Pipecolic acid-L-Tartrate salt is less soluble and crystallizes preferentially.[1]

Protocol:

-

Dissolve racemic pipecolic acid (1.0 eq) and L-(+)-tartaric acid (1.0 eq) in boiling 95% EtOH.

-

Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24h.

-

Filter the white crystalline precipitate ((S)-Pipecolic acid-L-Tartrate).[1]

-

Recrystallization: Dissolve the salt in minimum hot water and add hot EtOH to cloud point. Cool to maximize enantiomeric excess (ee).[1] Target >98% ee.

-

Free Basing: Dissolve salt in water, pass through an ion-exchange resin (Dowex 50) or treat with stoichiometric Ca(OH)2 to precipitate calcium tartrate, leaving (S)-pipecolic acid in solution.[1]

Step 3: Esterification

Objective: Formation of the methyl ester.[1]

-

Reagents: Methanol, Thionyl Chloride (SOCl2).[1]

-

Critical Control: Temperature control is vital to prevent racemization.[1]

Protocol:

-

Cool anhydrous Methanol (20 vol) to 0°C.

-

Add SOCl2 (1.5 eq) dropwise (exothermic).[1]

-

Add (S)-Pipecolic acid (1.0 eq) portion-wise.

-

Reflux for 4 hours.

-

Concentrate in vacuo to yield (S)-Methyl pipecolinate hydrochloride.[1]

Step 4: N-Benzylation

Objective: Introduction of the benzyl group.[1][2]

-

Reagents: Benzyl bromide (BnBr), K2CO3, Acetone (or DMF).[1]

Protocol:

Method B: Chiral Pool Synthesis (From L-Lysine)

This method utilizes the natural chirality of L-Lysine.[1] The transformation involves a deaminative cyclization that proceeds with net retention of configuration (via a double inversion mechanism involving the carboxylate group).

Figure 2: Chiral pool synthesis pathway from L-Lysine.

Protocol:

-

Diazotization: Dissolve L-Lysine HCl (1.0 eq) in water. Add conc. H2SO4.[1]

-

Cool to 0°C. Add NaNO2 (1.2 eq) solution dropwise.

-

Cyclization: The epsilon-amino group attacks the alpha-carbon (via the diazonium leaving group).[1] Maintain temp <5°C to avoid side reactions.

-

Workup: Neutralize with NaOH. Desalt using ion-exchange chromatography.[1]

-

Proceed to Step 3 & 4 (Esterification and Benzylation) as described in Method A.

Analytical Controls & Specifications

To ensure the integrity of the chiral center, the following analytical controls are mandatory.

| Parameter | Specification | Method |

| Appearance | Colorless to pale yellow oil | Visual |

| Purity (HPLC) | > 98.0% | C18 Column, ACN/H2O Gradient |

| Enantiomeric Excess | > 99.0% ee | Chiralpak AD-H or OD-H |

| 1H NMR | Conforms to structure | 400 MHz, CDCl3 |

| Specific Rotation | [α]D must be determined | Polarimetry (usually levorotatory) |

| Residual Solvents | < ICH Limits | GC-HS |

Chiral HPLC Method Example:

Critical Troubleshooting & Optimization

-

Racemization: The alpha-proton in the ester is acidic. Avoid strong bases (e.g., NaH, LDA) during the benzylation step.[1] Use mild bases like K2CO3 or NaHCO3.[1]

-

Ester Hydrolysis: Ensure anhydrous conditions during benzylation to prevent hydrolysis of the methyl ester back to the acid.

-

Purification: The final product is an amine ester.[1] It can be purified by forming the HCl salt (precipitate from Ether/HCl) if the free base oil is difficult to distill.[1]

References

-

Fujii, T., & Miyoshi, M. (1975).[1] Synthesis of L-pipecolic acid from L-lysine. Bulletin of the Chemical Society of Japan. Link

-

Reeve, T. B., et al. (2006).[1][3] A practical approach to the resolution of racemic N-benzyl alpha-amino acids by liquid-liquid extraction with a lipophilic chiral salen-cobalt(III) complex. Angewandte Chemie International Edition. Link

-

Gao, Y., et al. (2022).[1] Kinetic resolution of 2-Aryl-4-methylenepiperidines. The Journal of Organic Chemistry. Link

-

PubChem Compound Summary. (2025). Methyl 1-benzylpiperidine-4-carboxylate (Structural Analog Reference). National Library of Medicine.[1] Link

-

Organic Syntheses. (1970).[1] General methods for esterification using Acid Chlorides. Link[1]

Sources

- 1. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]

- 2. Methyl 1-benzylpiperidine-4-carboxylate | C14H19NO2 | CID 11436222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. A practical approach to the resolution of racemic N-benzyl alpha-amino acids by liquid-liquid extraction with a lipophilic chiral salen-cobalt(III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characterization of Methyl 1-benzylpiperidine-2-carboxylate: Focus on Melting and Boiling Points

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the physical properties, specifically the melting and boiling points, of Methyl 1-benzylpiperidine-2-carboxylate. Recognizing the current scarcity of definitive experimental data for this specific isomer, this document serves as a vital resource by not only collating available information on related isomers but also by offering comprehensive, field-proven methodologies for the empirical determination of these crucial parameters. Furthermore, this guide delves into the theoretical underpinnings that govern these physical properties and discusses their significance within the broader context of pharmaceutical research and development.

Introduction: The Chemical Landscape of Benzylpiperidine Carboxylates

Methyl 1-benzylpiperidine-2-carboxylate is a member of the benzylpiperidine class of organic compounds, which are integral scaffolds in medicinal chemistry. The strategic placement of the carboxylate group at the 2, 3, or 4-position of the piperidine ring gives rise to distinct isomers, each with unique physicochemical and pharmacological profiles. This guide focuses specifically on the 2-carboxylate isomer. A clear understanding of the physical properties of each isomer is paramount for their synthesis, purification, and formulation in drug discovery endeavors. The precise determination of melting and boiling points serves as a fundamental indicator of purity and physical state, which are critical parameters in the development of active pharmaceutical ingredients (APIs).[][2]

Current State of Knowledge: A Comparative Analysis

A thorough review of the scientific literature and chemical databases reveals a notable lack of experimentally determined melting and boiling point data for Methyl 1-benzylpiperidine-2-carboxylate. However, data for the corresponding 3- and 4-carboxylate isomers, as well as a related oxo-derivative, are available and presented below for comparative purposes. It is important to note that one supplier lists Methyl 1-benzylpiperidine-2-carboxylate (CAS No. 124619-69-8) as a liquid, which suggests its melting point is below room temperature.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Methyl 1-benzylpiperidine-2-carboxylate | 124619-69-8 | C14H19NO2 | 233.31 | Data not available (presumed liquid at RT) | Data not available |

| Methyl 1-benzylpiperidine-3-carboxylate | 50585-91-6 | C14H19NO2 | 233.31 | ~114 (Predicted) | ~305-311 (Predicted)[3] |

| Methyl 1-benzylpiperidine-4-carboxylate | 10315-06-7 | C14H19NO2 | 233.31 | Data not available | 115 (Pressure not specified) |

| Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride | 3939-01-3 | C14H18ClNO3 | 283.75 | 185 (decomposes)[4] | Data not available |

Table 1: Comparison of Physical Properties of Methyl 1-benzylpiperidine-carboxylate Isomers and a Related Compound.

Theoretical Considerations: Factors Influencing Melting and Boiling Points

The melting and boiling points of organic molecules are dictated by the strength of their intermolecular forces.[5] Key factors influencing these properties for Methyl 1-benzylpiperidine-2-carboxylate and its isomers include:

-

Molecular Weight: As molecular weight increases within a homologous series, so do the London dispersion forces, generally leading to higher melting and boiling points.[6][7] All three isomers of Methyl 1-benzylpiperidine-carboxylate have the same molecular weight, so this factor does not differentiate them.

-

Intermolecular Forces: The primary intermolecular forces at play for these compounds are dipole-dipole interactions due to the polar ester group and the tertiary amine, as well as London dispersion forces across the entire molecule. The absence of hydrogen bond donors significantly lowers the expected boiling point compared to corresponding carboxylic acids or alcohols.[6]

-

Molecular Symmetry and Branching: The shape of a molecule influences how well it can pack into a crystal lattice.[8][9] More symmetrical and less branched molecules tend to pack more efficiently, resulting in higher melting points.[9] The substitution pattern on the piperidine ring will affect the overall symmetry and steric hindrance, which can lead to differences in melting and boiling points among the isomers. Generally, increased branching leads to a lower boiling point due to a smaller surface area for intermolecular interactions.[6][9]

Given that the 2-carboxylate isomer is reported as a liquid, its melting point is likely lower than that of its isomers, potentially due to less efficient crystal packing. Its boiling point is expected to be in a similar range to the other isomers, as they share the same molecular weight and functional groups.

Experimental Determination of Melting and Boiling Points: A Practical Guide

In the absence of reliable literature data, experimental determination is essential. The following section provides detailed, standard laboratory protocols for accurately measuring the melting and boiling points of a compound like Methyl 1-benzylpiperidine-2-carboxylate.

Protocol for Melting Point Determination (Capillary Method)

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[10][11] Since Methyl 1-benzylpiperidine-2-carboxylate is likely a liquid at room temperature, this method would be applicable if the compound is first solidified by cooling.

Step-by-Step Methodology:

-

Sample Preparation: If the sample is a liquid at room temperature, cool a small amount in a suitable container (e.g., a watch glass on an ice bath) until it solidifies. Finely powder the solidified sample.

-

Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.[12]

-

Apparatus Setup: Place the loaded capillary tube into a melting point apparatus.[13]

-

Heating and Observation:

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).[10] A pure compound will typically have a sharp melting range of 0.5-1.5 °C.

Caption: Workflow for Melting Point Determination.

Protocol for Boiling Point Determination (Distillation and Thiele Tube Methods)

For a liquid sample, the boiling point can be accurately determined using either a simple distillation setup or the Thiele tube method, with the latter being suitable for smaller sample volumes.[14][15]

This method is appropriate when a sufficient quantity of the liquid (typically >5 mL) is available.[15][16]

Step-by-Step Methodology:

-

Apparatus Assembly: Assemble a simple distillation apparatus.

-

Sample and Boiling Chips: Place the liquid sample and a few boiling chips into the distilling flask.

-

Heating: Gently heat the flask.

-

Vapor Condensation and Temperature Reading: As the liquid boils, the vapor will rise and condense on the thermometer bulb. The temperature will stabilize at the boiling point of the liquid.[17][18]

-

Data Recording: Record the stable temperature reading as the boiling point. Also, note the atmospheric pressure, as boiling point is pressure-dependent.

Caption: Workflow for Boiling Point Determination via Distillation.

This micro-scale method is ideal for determining the boiling point with a small amount of liquid.[15][19]

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of the liquid into a small test tube. Invert a sealed-end capillary tube and place it, open end down, into the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer. Immerse the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube.

-

Observation: A stream of bubbles will emerge from the capillary tube as the liquid boils.

-

Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[20][21]

Significance in Drug Development

The melting and boiling points are critical physicochemical properties that influence various aspects of drug development:[22][23]

-

Purity Assessment: A sharp melting point range is a good indicator of a compound's purity.[13] Impurities tend to depress and broaden the melting range.

-

Formulation Development: The physical state of an API (solid or liquid) at physiological and storage temperatures is a primary consideration in formulation design.[24][25] These properties influence solubility, dissolution rate, and bioavailability.[][26]

-

Process Chemistry: Boiling point is a key parameter for purification by distillation and for solvent removal during synthesis.[14]

-

Regulatory Compliance: Accurate characterization of the physical properties of an API is a regulatory requirement for new drug applications.[27][28]

Conclusion

While there is a clear gap in the publicly available experimental data for the melting and boiling points of Methyl 1-benzylpiperidine-2-carboxylate, this guide provides a robust framework for researchers in the field. By understanding the influencing factors and employing the detailed experimental protocols provided, scientists can accurately determine these fundamental physical properties. This empirical data is indispensable for ensuring the purity, quality, and successful development of this and other novel chemical entities in the pharmaceutical pipeline.

References

-

U.S. Environmental Protection Agency. (2025, October 15). Methyl 1-benzylpiperidine-3-carboxylate Properties. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Distillation. Retrieved from [Link]

-

Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved from [Link]

-

NovAliX. (2024, March 6). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

-

Student Academic Success. (2025, June 15). Properties and Trends of Organic Compounds. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

uspbpep.com. (2013, February 2). 2.2.14. Melting point - capillary method. Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (n.d.). API Characterization. Retrieved from [Link]

-

JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry Steps. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Tarcsay, A., & Keserű, G. M. (2012). The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed, 18(9), 793-802. Retrieved from [Link]

-

ResearchGate. (n.d.). Physical Properties in Drug Design. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Physical and Chemical Properties of Drugs and Calculations. Retrieved from [Link]

-

Quora. (2016, June 30). What is standard procedure to measure boiling point of any liquid?. Retrieved from [Link]

-

AKJournals. (n.d.). PHYSICO-CHEMICAL CHARACTERIZATION OF AN ACTIVE PHARMACEUTICAL INGREDIENT Crystal polymorphism and structural analysis. Retrieved from [Link]

-

Master Organic Chemistry. (2010, July 9). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]

-

Master Organic Chemistry. (2026, January 20). 3 Trends That Affect Boiling Points. Retrieved from [Link]

-

Labinsights. (2023, May 8). Physical and Chemical Characterization for APIs. Retrieved from [Link]

-

Unknown. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

SlideShare. (n.d.). Intro to Physicochemical Aspects of Active Pharmaceutical Ingrediets.pptx. Retrieved from [Link]

-

Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]

-

Vedantu. (n.d.). Class 11 Chemistry Determination Of Boiling Point Experiment. Retrieved from [Link]

-

StudentBro. (n.d.). Determination of Boiling point. Retrieved from [Link]

Sources

- 2. labinsights.nl [labinsights.nl]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. labcomercial.com [labcomercial.com]

- 5. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. monash.edu [monash.edu]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. uspbpep.com [uspbpep.com]

- 12. jk-sci.com [jk-sci.com]

- 13. SSERC | Melting point determination [sserc.org.uk]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. vernier.com [vernier.com]

- 17. cdn.juniata.edu [cdn.juniata.edu]

- 18. alfa-chemistry.com [alfa-chemistry.com]

- 19. timstar.co.uk [timstar.co.uk]

- 20. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 21. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 22. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 23. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 24. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 28. akjournals.com [akjournals.com]

"solubility of Methyl 1-benzylpiperidine-2-carboxylate in common organic solvents"

An In-depth Technical Guide to the Solubility of Methyl 1-benzylpiperidine-2-carboxylate in Common Organic Solvents

Introduction: The Significance of Solubility for a Versatile Intermediate

Methyl 1-benzylpiperidine-2-carboxylate is a heterocyclic compound of significant interest in synthetic chemistry. As a derivative of piperidine, a core scaffold in many pharmaceuticals and bioactive molecules, it serves as a crucial building block for more complex chemical entities[1]. Understanding its solubility is not a trivial academic exercise; it is a fundamental prerequisite for its practical application. For researchers in drug development and process chemistry, a thorough knowledge of this compound's solubility profile is critical for:

-

Reaction Chemistry: Selecting appropriate solvents to ensure reactants are in the same phase, thereby maximizing reaction rates and yields.

-

Purification: Developing effective crystallization, extraction, and chromatographic methods, all of which hinge on differential solubility.

-

Formulation: For downstream applications, choosing suitable solvent systems for creating stable solutions or dispersions.

This guide provides a comprehensive analysis of the physicochemical properties of Methyl 1-benzylpiperidine-2-carboxylate, a predicted solubility profile based on these properties, and a detailed, field-proven protocol for its experimental determination.

Physicochemical Profile and Predicted Solubility

Direct, empirically determined quantitative solubility data for Methyl 1-benzylpiperidine-2-carboxylate is not extensively published. However, we can construct a highly reliable predictive model by analyzing its molecular structure and examining the known properties of its close structural isomers, such as Methyl 1-benzylpiperidine-3-carboxylate and Methyl 1-benzylpiperidine-4-carboxylate[2][3].

Molecular Structure Analysis:

The molecule's solubility behavior is governed by the interplay of three key structural components:

-

The Benzyl Group (-CH₂-Ph): A large, nonpolar aromatic group that contributes significantly to the molecule's lipophilicity.

-

The Piperidine Ring: A saturated heterocyclic amine. The tertiary amine is a polar feature and can act as a hydrogen bond acceptor.

-

The Methyl Ester Group (-COOCH₃): A polar group that can act as a hydrogen bond acceptor but not a donor.

The predicted octanol-water partition coefficient (LogKow or LogP) for closely related isomers is in the range of 2.1 to 2.6, indicating a predominantly lipophilic (oil-loving) character[2][3]. This value is a strong indicator that the compound will favor organic solvents over water.

Predicted Solubility in Common Organic Solvents:

Based on the principle of "like dissolves like," we can predict the solubility of Methyl 1-benzylpiperidine-2-carboxylate across a spectrum of common laboratory solvents. The following table summarizes this predicted profile.[4]

| Solvent | Solvent Class | Polarity | Predicted Solubility | Rationale for Prediction |

| Hexane | Nonpolar, Aliphatic | Very Low | Low to Sparingly Soluble | While the compound is lipophilic, the polarity of the ester and amine groups requires a solvent with some polarity for effective solvation. |

| Toluene | Nonpolar, Aromatic | Low | Soluble to Freely Soluble | The aromatic nature of toluene effectively solvates the benzyl group, and its slight polarity can accommodate the polar functionalities. |

| Dichloromethane (DCM) | Polar Aprotic | Medium | Freely Soluble | DCM's polarity is well-suited to solvate both the polar ester/amine groups and the nonpolar benzyl and piperidine backbone. |

| Chloroform | Polar Aprotic | Medium | Freely Soluble | Similar to DCM, its ability to act as a weak hydrogen bond donor enhances its interaction with the ester and amine. Synthetic procedures often use chloroform, indicating good solubility.[5] |

| Diethyl Ether | Polar Aprotic | Low | Soluble | The ether can solvate the polar groups, but its overall low polarity and smaller size may be slightly less effective than DCM or chloroform. |

| Ethyl Acetate | Polar Aprotic | Medium | Freely Soluble | Excellent solvent for compounds of intermediate polarity. Its ester group can interact favorably with the molecule's ester group. |

| Acetone | Polar Aprotic | High | Soluble | Its high polarity effectively solvates the ester and amine, but may be less effective at solvating the large nonpolar benzyl group. |

| Acetonitrile | Polar Aprotic | High | Soluble | Similar to acetone, its strong dipole moment is favorable for the polar groups. |

| Methanol | Polar Protic | High | Sparingly Soluble | The strong hydrogen-bonding network of methanol is not easily disrupted by a molecule that is primarily a hydrogen bond acceptor and has large nonpolar regions. |

| Ethanol | Polar Protic | High | Soluble | The ethyl group provides more nonpolar character than methanol, making it a better solvent for this compound. |

| Water | Polar Protic | Very High | Very Slightly Soluble to Insoluble | The molecule's large nonpolar surface area and inability to donate hydrogen bonds make it poorly suited to dissolve in the highly structured hydrogen-bonding network of water.[3] |

Note: Descriptive terms are based on standard pharmacopoeial definitions (e.g., "Freely soluble" implies <10 parts of solvent required for 1 part of solute).[6]

Causality: The "Why" Behind the Profile

The predicted solubility can be understood through the lens of intermolecular forces. For dissolution to occur, the energy released from solvent-solute interactions must be sufficient to overcome both the solute-solute forces in the crystal lattice and the solvent-solvent forces.

Caption: Solute-solvent interaction model.

-

In Favorable Solvents (DCM, Ethyl Acetate): These solvents have a moderate polarity. They effectively establish van der Waals interactions with the nonpolar benzyl group and dipole-dipole interactions with the polar ester and tertiary amine moieties. The energetic payoff is high, leading to good solubility.

-

In Unfavorable Protic Solvents (Water, Methanol): These solvents are dominated by strong hydrogen-bonding networks. Our target molecule can only act as a hydrogen bond acceptor at its nitrogen and oxygen atoms. It cannot disrupt the strong solvent-solvent hydrogen bonds effectively, leading to poor solubility.

-

In Unfavorable Nonpolar Solvents (Hexane): While hexane can interact with the nonpolar parts of the molecule, it cannot effectively solvate the polar ester and amine groups. The solute-solute interactions are stronger than the potential solute-hexane interactions, resulting in low solubility.

Experimental Protocol: The Equilibrium Shake-Flask Method

For definitive, quantitative data, the equilibrium shake-flask method is the gold standard in the pharmaceutical industry.[7][8] This protocol ensures that the solvent is fully saturated with the compound, providing a true measure of its thermodynamic solubility.

Objective: To determine the equilibrium solubility of Methyl 1-benzylpiperidine-2-carboxylate in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

Methyl 1-benzylpiperidine-2-carboxylate (solid)

-

Solvent of interest (e.g., Ethyl Acetate)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis Spectrophotometer.

Methodology:

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Procedure:

-

Preparation: To a series of glass vials, add a known volume of the chosen solvent (e.g., 5.0 mL). Add an excess amount of solid Methyl 1-benzylpiperidine-2-carboxylate to each vial. "Excess" means enough solid should remain undissolved at the end of the experiment to visually confirm that saturation was reached.[9]

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the vials for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical for most organic compounds.[8] The goal is to ensure the dissolution rate equals the precipitation rate.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand at the same constant temperature for at least 2 hours to allow the undissolved solid to settle. For very fine suspensions, centrifugation may be necessary.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial not to disturb the solid at the bottom of the vial.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, labeled vial. This step removes any microscopic undissolved particles. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.[8]

-

Dilution: Accurately perform a serial dilution of the clear, filtered sample with the solvent to bring the concentration into the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). A calibration curve prepared with known concentrations of the compound must be used to determine the concentration of the diluted sample.[7]

-

Calculation: Calculate the solubility by multiplying the measured concentration by the total dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[9]

Conclusion

Methyl 1-benzylpiperidine-2-carboxylate is a predominantly lipophilic molecule with moderate polarity. It is predicted to be highly soluble in medium-polarity aprotic solvents such as dichloromethane, chloroform, and ethyl acetate. Its solubility is expected to be lower in highly polar protic solvents like water and methanol, and in very nonpolar solvents like hexane. This profile is a direct consequence of the molecule's structural features, including a large nonpolar benzyl group and polar ester and tertiary amine functionalities. For precise quantitative assessment, the equilibrium shake-flask method detailed herein provides a robust and reliable framework for any research or development laboratory.

References

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from ResearchGate.[10]

-

Studylib. (n.d.). EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from studylib.net.[11]

-

Vdocuments. (n.d.). Solubility test for Organic Compounds. Retrieved from vdocuments.mx.[12]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from Scribd.[13]

-

Course Hero. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from coursehero.com.[4]

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from ResearchGate.[7]

-

World Health Organization (WHO). (n.d.). Annex 4. Retrieved from who.int.[9]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from raytor.com.[8]

-

Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. Retrieved from pharmaguideline.com.[6]

-

PubChem. (n.d.). Methyl 1-benzylpiperidine-4-carboxylate. Retrieved from pubchem.ncbi.nlm.nih.gov.[2]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Methyl 1-benzylpiperidine-3-carboxylate Properties. Retrieved from comptox.epa.gov.[3]

- Refubium. (n.d.). 3 Results and Discussion - 3.1 Solubility and miscibility.

-

ChemicalBook. (2025, July 24). METHYL 1-BENZYLPIPERIDINE-4-CARBOXYLATE. Retrieved from chemicalbook.com.[5]

- PubChem. (n.d.). Methyl 1-methylpiperidine-2-carboxylate.

- IndiaMART. (n.d.). Methyl 1-Benzoyl-Piperidine-2-Carboxylate 97%.

- IndiaMART. (n.d.). Methyl 1-Benzyl-Piperidine-2-Carboxylate.

- PubChem. (n.d.). benzyl (2S,4S)-4-hydroxy-2-(4-methoxycarbonylphenyl)piperidine-1-carboxylate.

-

Smolecule. (2023, November 23). Buy Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate. Retrieved from smolecule.com.[1]

- PubChem. (n.d.). 2-Benzylpiperidine.

- BLDpharm. (n.d.). Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate.

- Cheméo. (n.d.). N-Benzyl-p-anisidine (CAS 17377-95-6) - Chemical & Physical Properties.

Sources

- 1. Buy Benzyl 2-(4-(methoxycarbonyl)phenyl)-4-oxopiperidine-1-carboxylate | 2238811-87-3 [smolecule.com]

- 2. Methyl 1-benzylpiperidine-4-carboxylate | C14H19NO2 | CID 11436222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. chem.ws [chem.ws]

- 5. METHYL 1-BENZYLPIPERIDINE-4-CARBOXYLATE | 10315-06-7 [chemicalbook.com]

- 6. Determination of Solubility in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]

- 7. researchgate.net [researchgate.net]

- 8. raytor.com [raytor.com]

- 9. who.int [who.int]

- 10. researchgate.net [researchgate.net]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

Methodological & Application

Application Note: Methyl 1-benzylpiperidine-2-carboxylate in Pharmaceutical Intermediate Synthesis

[1]

Executive Summary

Methyl 1-benzylpiperidine-2-carboxylate is a critical "masked" intermediate for the synthesis of the pipecoloxylidide class of local anesthetics.[1] Its structural value lies in the N-benzyl protecting group , which serves two functions:

-

Steric & Electronic Protection: It prevents N-alkylation side reactions during the harsh aminolysis required to install the 2,6-dimethylaniline (xylidine) moiety.[1]

-

Orthogonal Stability: It is stable under basic nucleophilic conditions but easily removed via catalytic hydrogenolysis, revealing the secondary amine for the final N-alkylation step (diverging to Methyl-, Butyl-, or Propyl- derivatives).[1]

This guide details the Direct Aminolysis Protocol (using Lithium Amides) and the Chiral Resolution Workflow required to access enantiopure targets like Ropivacaine.[1]

Chemical Context & Strategic Value

The synthesis of anesthetics like Mepivacaine (N-methyl), Bupivacaine (N-butyl), and Ropivacaine (N-propyl, S-enantiomer) hinges on the formation of the amide bond between the piperidine ring and 2,6-dimethylaniline.

Direct reaction of the ester with 2,6-dimethylaniline is kinetically inhibited due to the steric bulk of the ortho-methyl groups on the aniline. Standard thermal aminolysis fails or results in low yields.[1] The industry-preferred solution detailed here utilizes a Lithium Amide Promoted Aminolysis , which activates the aniline nucleophile, bypassing the steric barrier.

The "Universal Intermediate" Workflow

The benzyl-protected ester allows the chemist to synthesize a bulk quantity of the N-benzyl amide intermediate .[1] This can then be stored and deprotected/alkylated on demand to produce any specific anesthetic in the class.[1]

Figure 1: The divergent synthesis pathway utilizing the N-benzyl protected ester.

Experimental Protocols

Protocol 1: Lithium-Promoted Aminolysis

Objective: Convert Methyl 1-benzylpiperidine-2-carboxylate to N-benzyl-2',6'-pipecoloxylidide.[1] Mechanism: The reaction uses n-Butyllithium to deprotonate 2,6-dimethylaniline, creating a potent lithium anilide nucleophile that attacks the ester carbonyl.[1]

Reagents:

-

Methyl 1-benzylpiperidine-2-carboxylate (1.0 eq)[1]

-

2,6-Dimethylaniline (1.2 eq)[2]

-

n-Butyllithium (2.5 M in hexanes, 1.25 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Ammonium chloride (sat.[1] aq.)

Step-by-Step Methodology:

-

Preparation of Lithium Anilide:

-

Flame-dry a 3-neck round-bottom flask under Argon.

-

Charge with anhydrous THF (10 mL/g of substrate) and 2,6-dimethylaniline (1.2 eq).[1]

-

Cool to 0°C using an ice bath.[1]

-

Add n-BuLi dropwise over 20 minutes.[1] Observation: The solution will turn a characteristic straw-yellow or pale violet color, indicating anion formation.[1]

-

Stir at 0°C for 30 minutes.

-

-

Coupling Reaction:

-

Dissolve Methyl 1-benzylpiperidine-2-carboxylate (1.0 eq) in a minimal amount of anhydrous THF.

-

Add the ester solution dropwise to the cold lithium anilide solution.

-

Allow the mixture to warm to Room Temperature (20-25°C) and stir for 4–6 hours.

-

Monitoring: Check by TLC (Hexane:EtOAc 4:1) or HPLC.[1][3] The ester spot/peak should disappear completely.[1]

-

-

Quench & Workup:

-

Cool the mixture to 0°C.

-

Quench carefully with saturated NH₄Cl solution.[1] Caution: Exothermic.[1]

-

Extract with Ethyl Acetate (3x).[1] Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

Purification: Recrystallize from Isopropanol/Hexane to yield the N-benzyl amide as a white crystalline solid.[1]

-

Data Specification:

| Parameter | Specification |

|---|---|

| Yield | 85 - 92% |

| Purity (HPLC) | > 98.5% |

| Appearance | White Crystalline Solid |

| Melting Point | 116 - 118°C (Lit.[1][4][5] value) |

Protocol 2: Catalytic Debenzylation (Hydrogenolysis)

Objective: Remove the benzyl group to reveal the secondary amine (2',6'-pipecoloxylidide).

Reagents:

-

N-benzyl-2',6'-pipecoloxylidide (from Protocol 1)[1]

-

Palladium on Carbon (Pd/C), 10% loading (5 wt% of substrate)

-

Methanol (glacial acetic acid optional trace)

-

Hydrogen Gas (H₂)

Methodology:

-

Dissolve the N-benzyl amide in Methanol (20 mL/g).